
(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” belongs to a class of compounds known as 2-oxoindoline-based hydrazides . These compounds have been studied for their biological activities .
Synthesis Analysis
While specific synthesis methods for “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” were not found, related compounds have been synthesized using various methods. For instance, a series of N’-(2-oxoindolin-3-ylidene)hydrazide derivatives were synthesized using molecular iodine as a catalyst . Another method involves the use of bentonite clay as a catalyst under microwave irradiation .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been synthesized and evaluated for its potential as an antitumor agent . It has shown notable cytotoxicity toward several human cancer cell lines, including colon cancer, prostate cancer, and lung cancer . The compound’s ability to activate procaspase-3 makes it a promising candidate for cancer treatment, as it can induce apoptosis in cancer cells.
Cell Cycle Regulation
Research indicates that certain derivatives of this compound can accumulate cells in the S phase of the cell cycle, which is crucial for DNA replication. This regulation can lead to the induction of cellular apoptosis, particularly in tumor cells, suggesting a potential application in cancer therapy .
Apoptosis Induction
The compound has been shown to substantially induce late cellular apoptosis . Apoptosis, or programmed cell death, is a targeted process of cellular destruction that plays a vital role in eliminating cancerous cells from the body .
Antiviral Activity
Indole derivatives, which include the structure of this compound, have been reported to possess antiviral activity . They have been tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing inhibitory activity .
Anti-inflammatory Properties
The indole nucleus, part of this compound’s structure, is associated with anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases and conditions .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial effects . This compound could be part of new treatments against various bacterial infections, contributing to the field of antibiotics .
Antidiabetic Potential
Research on indole derivatives has also highlighted their potential in antidiabetic treatments. This compound could be involved in the development of new medications for managing diabetes .
Neuroprotective Effects
Given the broad biological activities of indole derivatives, there is a possibility that this compound could exhibit neuroprotective effects . This would make it valuable in the research and treatment of neurodegenerative diseases .
Zukünftige Richtungen
The future directions for research on “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDFHQCEIGFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

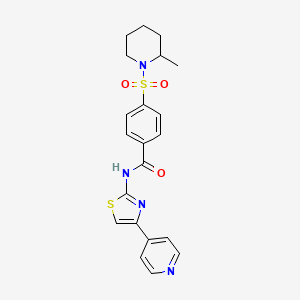
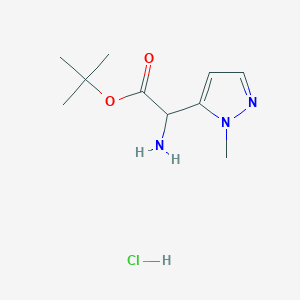
![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)
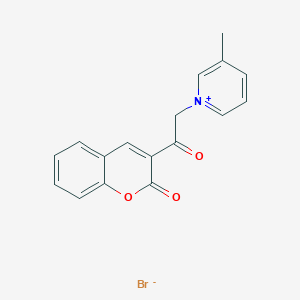
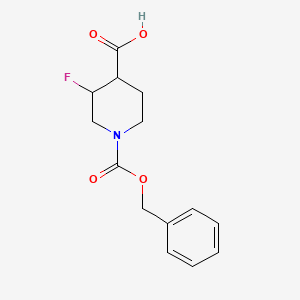
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)
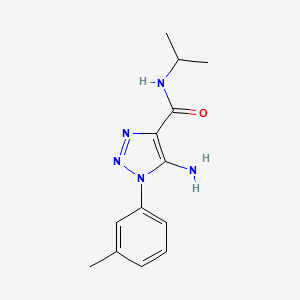
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
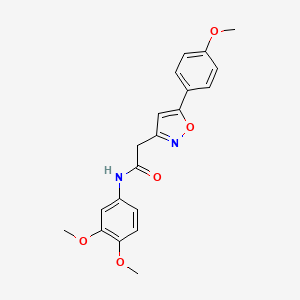
![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)